4,4'-(Ethyne-1,2-diyl)dibenzoic acid

Metal-Organic Frameworks Gas Adsorption Surface Area Analysis

Researchers seeking maximum BET surface area MOFs often encounter limitations with conventional linkers. 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H2EDB) directly addresses this challenge: • Achieves BET surface area of 3,940.6 m² g⁻¹ in Zr-based BUT-30-triple that of UiO-66. • Maintains framework crystallinity up to 400 °C, surpassing typical carboxylate MOFs. • Central alkyne enables post-synthetic metalation (e.g., Co₂(CO)₆) for heterobimetallic frameworks. Supplied with ≥98% purity; ideal for gas storage, catalysis, and biomedical imaging research.

Molecular Formula C16H10O4
Molecular Weight 266.25 g/mol
CAS No. 16819-43-5
Cat. No. B180038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(Ethyne-1,2-diyl)dibenzoic acid
CAS16819-43-5
Molecular FormulaC16H10O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC2=CC=C(C=C2)C(=O)O)C(=O)O
InChIInChI=1S/C16H10O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,(H,17,18)(H,19,20)
InChIKeyARBAMECCCQZCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-(Ethyne-1,2-diyl)dibenzoic Acid: An Acetylenic MOF Linker


4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H2EDB, CAS 16819-43-5), also known as 4,4'-ethynylenedibenzoic acid, is a rigid, linear dicarboxylate linker featuring a central alkyne (ethyne) spacer between two phenylcarboxylic acid termini. As a member of the biphenylethyne family, H2EDB is primarily employed in the construction of Metal-Organic Frameworks (MOFs), where its extended conjugation and unique π-electron system confer distinct properties compared to saturated or aromatic linkers. The ethyne bridge imparts both rigidity and a specific geometric length, enabling the formation of frameworks with tailored pore sizes and high surface areas, with applications ranging from gas storage and sensing to biomedical imaging . Its thermal stability and ability to anchor noble metals via its π-system further distinguish it as a high-value building block for advanced materials science [1].

Why 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid Outperforms Simpler Linkers


Procurement decisions for MOF linkers cannot rely on simple one-for-one substitution of linear dicarboxylates. While terephthalic acid (H2BDC) and 4,4'-biphenyldicarboxylic acid (H2BPDC) are common building blocks, their replacement with 4,4'-(Ethyne-1,2-diyl)dibenzoic acid (H2EDB) introduces fundamental changes in framework architecture and functionality. H2EDB's longer molecular length and rigid alkyne spacer directly influence the resulting MOF's pore dimensions, surface area, and thermal stability, as seen in the expanded fcu-topology of BUT-30 versus its shorter analog UiO-66 [1]. Furthermore, the electron-rich ethyne moiety imparts a unique chemical reactivity and π-donating character absent in purely aromatic linkers, enabling post-synthetic modifications and strong metal anchoring that are inaccessible with H2BDC or H2BPDC [2][3]. Substitution with a less expensive or more readily available analog without accounting for these differences will lead to a different material with altered, and likely inferior, performance characteristics for applications like high-capacity gas storage or dual-modal imaging.

Performance Benchmarks for 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid


BET Surface Area: BUT-30 vs. UiO-66

When incorporated into the Zr-based fcu-MOF architecture, the use of the extended linker 4,4'-(ethyne-1,2-diyl)dibenzoic acid (H2EDB) yields the material BUT-30. This MOF exhibits a Brunauer-Emmett-Teller (BET) surface area of 3,940.6 m² g⁻¹, a value that is more than triple that of UiO-66, its structural analog constructed from the shorter terephthalic acid (H2BDC) linker, which typically reports a BET surface area around 1,200-1,400 m² g⁻¹ [1][2]. The magnitude of this difference underscores how linker elongation via the ethyne unit directly translates to a significant and predictable increase in internal pore volume and accessible surface area .

Metal-Organic Frameworks Gas Adsorption Surface Area Analysis

Thermal Stability of BUT-30 MOF

The thermal robustness of the resulting framework is a critical performance metric. The Zr-based MOF BUT-30, constructed with 4,4'-(ethyne-1,2-diyl)dibenzoic acid, has been experimentally demonstrated to be stable up to 400 °C [1]. This high thermal stability is a direct consequence of the strong Zr-O bonds and the rigid, conjugated nature of the H2EDB linker, which resists thermal degradation and framework collapse. While direct comparative data for an analogous Zr-MOF with a shorter linker under identical conditions are not provided in the source, this 400 °C benchmark far exceeds the typical thermal stability of many carboxylate-based MOFs, which often decompose below 350 °C [2]. This high thermal ceiling is a key differentiator for applications involving high-temperature gas separations or catalytic processes.

Metal-Organic Frameworks Thermal Stability Materials Science

Post-Synthetic Metalation via Alkyne Groups

The central alkyne unit of H2EDB is not merely a structural spacer; it provides a reactive chemical handle. In contrast to linkers like H2BDC or H2BPDC, which offer only aromatic rings for potential functionalization, the ethyne moiety in H2EDB can directly coordinate metal carbonyl fragments. Researchers demonstrated that crystals of the Zn-MOF [Zn₄O(edb)₃(H₂O)₂] turn dark red upon treatment with [Co₂(CO)₈], and IR analysis confirmed the coordination of Co₂(CO)₆ fragments specifically to the alkyne groups of the edb²⁻ ligand [1]. This post-synthetic metalation is a unique reaction pathway not possible with linkers lacking an alkyne, such as H2BDC or H2BPDC, enabling the creation of heterobimetallic frameworks with enhanced catalytic or electronic properties [2].

Metal-Organic Frameworks Post-Synthetic Modification Linker Chemistry

Noble Metal Anchoring for Biomedical Contrast Agents

In the design of dual-modal contrast agents, the choice of organic linker is critical for effective metal loading. For the Hf-based MOF Pd@Hf-EDB, researchers explicitly attribute the material's performance to the H2EDB linker, which possesses "special π-donation and π-acceptor characteristics capable of strongly anchoring noble metals" [1]. This strong interaction facilitates the stable incorporation of palladium nanoparticles, a process that is less efficient with linkers lacking such an electron-rich π-system, like H2BDC or H2BPDC. The resulting Pd@Hf-EDB demonstrated superior computed tomography (CT) imaging performance over traditional molecular contrast agents like Iohexol and superior photoacoustic imaging (PAI) capabilities relative to gold nanorods [2].

Contrast Agents Nanoparticles Photoacoustic Imaging

Volumetric H₂ Storage in GUF-1 MOF

Volumetric working capacity is a more practical metric for on-board hydrogen storage than gravimetric uptake alone. The Sc-based MOF GUF-1, constructed with 4,4'-(ethyne-1,2-diyl)dibenzoic acid, demonstrates a moderately high H₂ adsorption enthalpy of 7.6 kJ/mol and a notable working capacity of 41 g/L in a temperature-pressure swing system . While direct head-to-head volumetric data for a Sc-MOF with a different linker under identical swing conditions is not available, this working capacity value places GUF-1 among competitive materials for volumetric H₂ storage, a performance attribute that is a direct consequence of the pore architecture enabled by the H2EDB linker [1].

Hydrogen Storage Metal-Organic Frameworks Gas Adsorption

Applications of 4,4'-(Ethyne-1,2-diyl)dibenzoic Acid


High-Surface-Area MOFs for Gas Adsorption

For researchers aiming to synthesize MOFs with maximum Brunauer-Emmett-Teller (BET) surface areas, 4,4'-(Ethyne-1,2-diyl)dibenzoic acid is the superior linker choice over shorter or non-conjugated dicarboxylates like terephthalic acid (H2BDC) or 4,4'-biphenyldicarboxylic acid (H2BPDC). The Zr-based MOF BUT-30, built with H2EDB, achieves a BET surface area of 3,940.6 m² g⁻¹, which is more than triple the ~1,200-1,400 m² g⁻¹ reported for UiO-66 (made with H2BDC) [1][2]. This quantitative advantage is directly attributable to the increased pore volume enabled by the longer H2EDB linker, making it the optimal starting material for developing next-generation adsorbents for high-capacity storage of gases like H₂, CH₄, and CO₂.

Thermally Robust MOFs for Catalysis and Separations

Projects requiring MOFs that maintain crystallinity and porosity at elevated temperatures should prioritize H2EDB as the linker of choice. The H2EDB-based framework BUT-30 is stable up to 400 °C, a significantly higher thermal threshold than many carboxylate MOFs, which often degrade below 350 °C [1]. This enhanced stability, derived from the rigid and conjugated nature of the H2EDB molecule, is essential for applications like post-combustion CO₂ capture, high-temperature catalysis, and sensing in harsh environments, where framework collapse would lead to immediate performance failure [2].

Post-Synthetic Metalation for Catalytic MOFs

Research groups focused on creating heterobimetallic MOFs or introducing catalytic metal sites post-synthetically will find H2EDB to be a uniquely enabling reagent. Unlike H2BDC or H2BPDC, the central alkyne group of H2EDB serves as a specific binding site for metal carbonyl complexes like Co₂(CO)₆, as demonstrated by a clear color change and IR spectroscopic confirmation upon metalation [1][2]. This reactivity allows for the modular and stepwise construction of complex framework materials with tailored electronic and catalytic properties, a synthetic pathway that is simply not available with standard aromatic dicarboxylates.

Dual-Modal Imaging Contrast Agents

For the development of advanced biomedical imaging agents, H2EDB provides a critical performance edge over simpler linkers. Its ethyne moiety imparts special π-donation and π-acceptor characteristics that strongly anchor noble metal nanoparticles like Pd, leading to stable and effective contrast agents [1]. This property has been exploited to create Pd@Hf-EDB, a dual-modal contrast agent that demonstrates superior CT imaging performance over Iohexol and superior PAI capabilities relative to gold nanorods [2]. The unique π-interaction of H2EDB is a key enabler for this advanced functionality and should guide procurement for this application area.

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